![molecular formula C8H8N2O4 B14501750 N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine CAS No. 64437-81-6](/img/structure/B14501750.png)
N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a methoxy group, a nitro group, and a hydroxylamine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine typically involves the reaction of 4-methoxy-2-nitroaniline with hydroxylamine under specific conditions. One common method includes the use of acetic anhydride in acetic acid as a solvent. The reaction is carried out at room temperature for an extended period, usually around 18 hours . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitroso derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy group and hydroxylamine moiety also contribute to its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine can be compared with similar compounds such as:
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound shares a similar structure but differs in the presence of an acetamide group instead of a hydroxylamine moiety.
4-Methoxy-2-nitroaniline: This is a precursor in the synthesis of this compound and has similar chemical properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is synthesized via Schiff bases reduction route and has applications in the synthesis of azo dyes and dithiocarbamates.
Properties
CAS No. |
64437-81-6 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N-[(4-methoxy-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O4/c1-14-7-3-2-6(5-9-11)8(4-7)10(12)13/h2-5,11H,1H3 |
InChI Key |
RBLFENWZEYVOGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


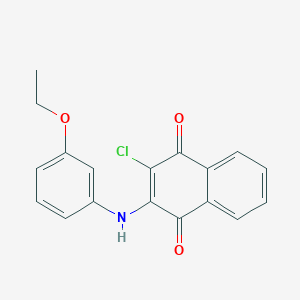

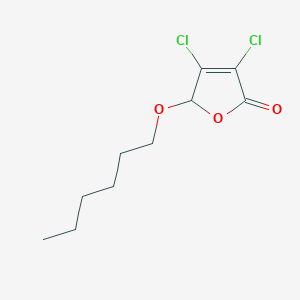
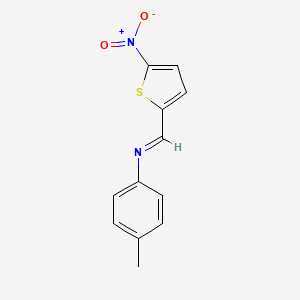


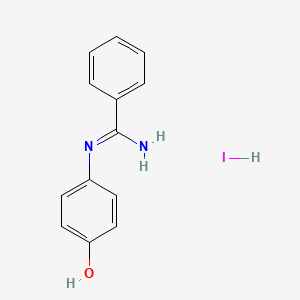
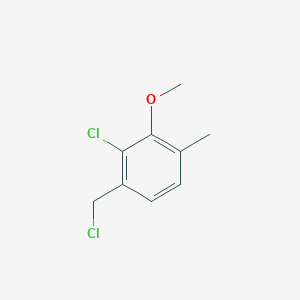
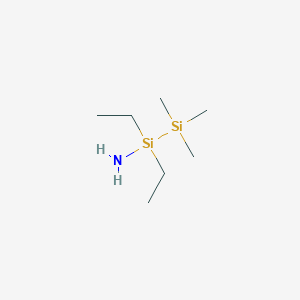
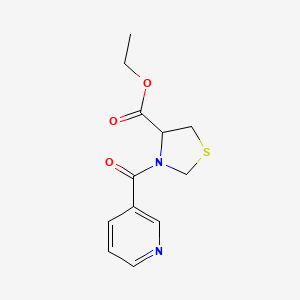
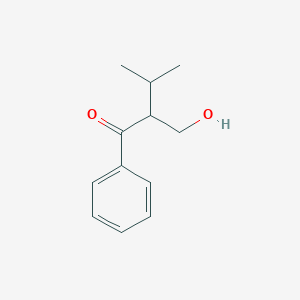
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
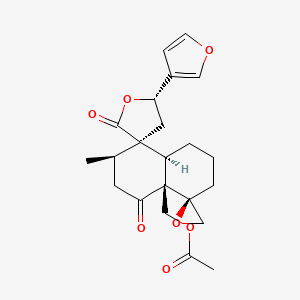
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
